

Acetone as a mobile phase component in highperformance liquid chromatography (HPLC).

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Acetone in HPLC: A Greener Alternative for Chromatographers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The use of acetone as a mobile phase component in high-performance liquid chromatography (HPLC) is gaining traction as a viable, greener, and more cost-effective alternative to acetonitrile. Historically, acetonitrile has been the organic modifier of choice in reversed-phase chromatography due to its low viscosity, low UV absorbance, and excellent solubilizing properties. However, concerns over its toxicity, environmental impact, and periodic supply shortages have prompted the exploration of substitute solvents. Acetone, with its similar physicochemical properties to acetonitrile, presents a compelling case for its adoption in a variety of HPLC applications, particularly when coupled with non-UV detectors.

Advantages and Considerations of Using Acetone

Acetone offers several key advantages as a mobile phase component:

• "Green" Solvent: Acetone is considered a more environmentally friendly solvent compared to acetonitrile, with lower toxicity and better biodegradability.[1]



- Cost-Effectiveness: Acetone is generally less expensive than HPLC-grade acetonitrile,
 offering significant cost savings, especially in preparative chromatography.[2]
- Similar Elution Strength: Acetone has an elution strength comparable to acetonitrile, allowing for similar retention times for many compounds and facilitating method transfer.[1][3]
- Low Viscosity: Mixtures of acetone and water exhibit low viscosity, resulting in lower backpressure on the HPLC system.[4]

However, there are important considerations to keep in mind:

- High UV Cutoff: The most significant drawback of acetone is its high UV cutoff at approximately 330 nm, which makes it unsuitable for methods relying on UV detection at lower wavelengths.[3][5][6] There is a window between 200-220 nm where it can sometimes be used.[6]
- Detector Compatibility: Due to its high UV absorbance, acetone is best paired with detectors such as mass spectrometers (MS) and evaporative light scattering detectors (ELSD), where the solvent's optical properties are not a concern.[3][5][6]
- Reactivity with Amines: Acetone can potentially react with primary amines to form imines, although this reaction is less likely to occur in the aqueous and often acidic conditions of reversed-phase HPLC.[3][5]

Physicochemical Properties: Acetone vs. Acetonitrile

A comparison of the key physicochemical properties of acetone and acetonitrile is crucial for method development and solvent selection.



Property	Acetone	Acetonitrile
Formula	C ₃ H ₆ O	C ₂ H ₃ N
Molar Mass	58.08 g/mol	41.05 g/mol
Polarity Index	5.1	5.8
UV Cutoff	~330 nm	~190 nm
Viscosity (20°C)	0.32 cP	0.37 cP
Boiling Point	56 °C	82 °C
Miscibility with Water	Fully Miscible	Fully Miscible

Chromatographic Performance: A Qualitative Comparison

While direct quantitative comparisons in the literature are limited, several studies have described the qualitative effects of substituting acetonitrile with acetone on chromatographic performance.

Chromatographic Parameter	Effect of Substituting Acetonitrile with Acetone
Retention Time	Generally similar or slightly shorter retention times.[7][8]
Peak Width	May lead to increased peak width for some analytes, particularly peptides.[7][8]
Peak Shape	Can result in increased peak tailing for certain compounds.[7][8]
Elution Order	The elution order of compounds is often maintained.[7][8]
Resolution	May be slightly reduced in some cases due to increased peak width.



Application Notes and Protocols Application 1: Analysis of Amino Acids by LC-MS

This protocol describes the analysis of a mixture of 17 amino acids using a mobile phase containing acetone with detection by mass spectrometry.

Experimental Protocol

1. Sample Preparation:

- Prepare a stock solution of 17 amino acid standards at a concentration of 0.1 mg/mL in deionized water.
- Filter the stock solution through a 0.45 µm syringe filter.
- For injection, dilute the filtered stock solution 1:100 with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[3][9]

2. HPLC-MS Conditions:

- Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm[3]
- Mobile Phase A: Deionized water with 0.1% formic acid[3]
- Mobile Phase B: Acetone with 0.1% formic acid[3]
- Gradient: Step gradient from 50% to 90% B in 10% steps[3]
- Flow Rate: 0.4 mL/minute[3]
- Injection Volume: 1 μL[3]
- Detection: ESI-MS (Positive Ion Mode)[3]

Quantitative Data

The retention times of 17 amino acids were determined at varying concentrations of acetone in the mobile phase. The results demonstrate that retention is similar to what is observed with acetonitrile, making acetone a suitable substitute for this application.[3]

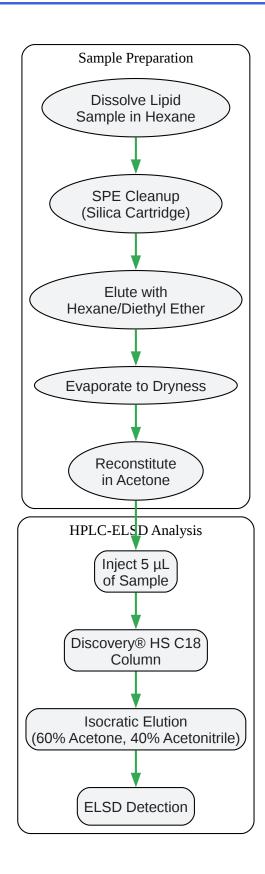
(Note: A detailed table of retention times for each amino acid at different acetone concentrations would be inserted here based on the data from the source.)

Experimental Workflow

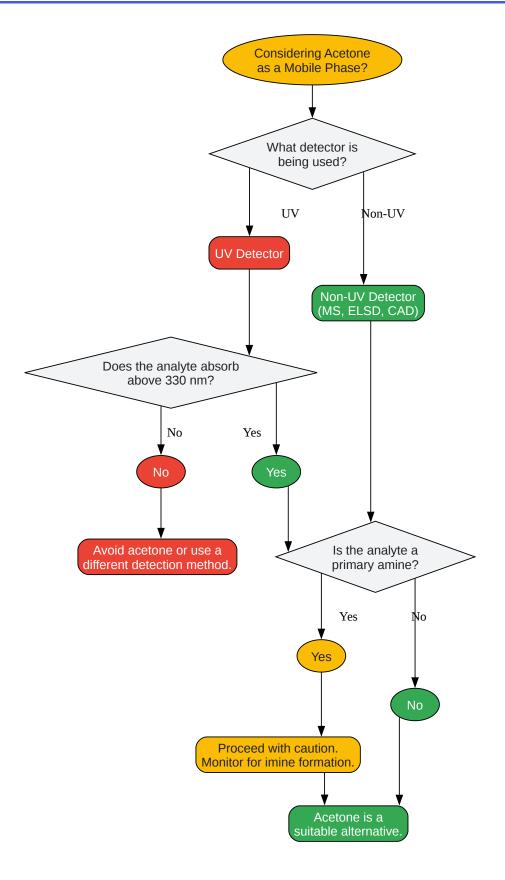












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